2-Isobutyl-3-methoxypyrazine

描述

2-Isobutyl-3-methoxypyrazine has been reported in Zygaena lonicerae, Zingiber mioga, and other organisms with data available.

2-Methoxy-3-isobutylpyrazine is a metabolite found in or produced by Saccharomyces cerevisiae.

potent bell pepper odourant; binds to cow olfactory mucosa homogenate

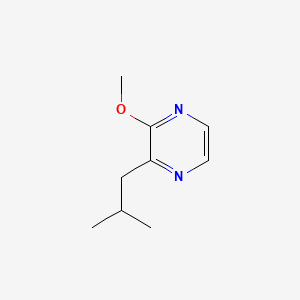

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-3-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFSPRAGHGMRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051907 | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a green bell pepper, green pea odour | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-1.003 | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24683-00-9 | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24683-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazine, 2-methoxy-3-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYL-3-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S327O0T12O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-3-(2-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Green Aroma Unveiled: A Technical Guide to the Discovery and History of 2-Isobutyl-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-isobutyl-3-methoxypyrazine (IBMP), a potent aroma compound renowned for its characteristic green bell pepper scent. From its initial discovery to its significance in the flavor and fragrance industry, this document outlines the historical milestones, key experimental data, and analytical methodologies associated with this influential molecule.

Introduction and Historical Perspective

This compound (IBMP) is a nitrogen-containing heterocyclic compound that belongs to the family of methoxypyrazines. These compounds are notable for their extremely low sensory detection thresholds, making them significant contributors to the aroma profiles of numerous foods and beverages even at trace concentrations.[1][2] The characteristic "green" or "vegetative" aroma of IBMP is a defining feature in products such as bell peppers, coffee, and certain wine varietals like Cabernet Sauvignon and Sauvignon Blanc.[1][3]

The journey to understanding the chemical basis of these green aromas began in the mid-20th century, with foundational work on pyrazine formation in heated foods through the Maillard reaction and Strecker degradation.[1] However, the pivotal moment in the history of IBMP came in 1969 when Buttery and his colleagues first identified it as the key compound responsible for the characteristic aroma of green bell peppers (Capsicum annuum).[1] This discovery was the first to link a methoxypyrazine to the distinct aroma of a raw vegetable, opening a new chapter in flavor chemistry.[1]

Subsequent research in the 1970s confirmed the presence of methoxypyrazines in other raw vegetables, and by the 1980s, IBMP was identified as a crucial "varietal" aroma compound in specific wines, revolutionizing the understanding of wine aroma.[1] The 1990s saw the development of sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution assays, enabling the precise quantification of these potent molecules in complex matrices.[1][4]

Quantitative Data

The potency of this compound is evident from its exceptionally low sensory detection thresholds. The following tables summarize key quantitative data for IBMP, including its sensory thresholds in different media and its concentration in various natural sources.

Table 1: Sensory Thresholds of this compound

| Matrix | Threshold Type | Concentration (ng/L) |

| Water | Odor | 2 |

| White Wine | Odor | 1 |

| Red Wine | Odor | 10 - 16 |

Data compiled from multiple sources.

Table 2: Concentration of this compound in Select Foods and Beverages

| Source | Concentration Range |

| Green Bell Pepper (Capsicum annuum) | up to 50,000 ng/L |

| Cabernet Sauvignon Grapes | up to 307 ng/L |

| Cabernet Sauvignon Wine | up to 56.3 ng/L |

| Sauvignon Blanc Wine | 5 - 30 ng/L |

Data compiled from multiple sources.

Experimental Protocols

The isolation, identification, and quantification of this compound require sensitive and specific analytical methods due to its low concentrations in most matrices. Furthermore, its chemical synthesis is crucial for producing analytical standards and for use in the flavor and fragrance industry.

Original Isolation and Identification from Bell Peppers (Buttery et al., 1969)

The pioneering work by Buttery and his team involved a multi-step process to isolate and identify the character-impact compound of green bell pepper odor.

Protocol:

-

Extraction: Fresh green bell peppers were comminuted and subjected to steam distillation at atmospheric pressure.

-

Solvent Extraction: The distillate was then extracted with a solvent to capture the volatile organic compounds.

-

Fractionation: The crude extract was subjected to fractional distillation to separate compounds based on their boiling points.

-

Gas Chromatography (GC): The fractions with the characteristic bell pepper aroma were analyzed by gas chromatography. The retention time of the peak corresponding to the aroma was recorded.

-

Mass Spectrometry (MS): The peak of interest was further analyzed by mass spectrometry to determine its mass spectrum and elucidate its chemical structure, leading to the identification of this compound.

Chemical Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the condensation of an amino acid amide with a dicarbonyl compound, followed by methylation.[2][5]

Protocol:

-

Formation of 2-Isobutyl-3-hydroxypyrazine:

-

Leucine amide is condensed with glyoxal in an aqueous solution.

-

The reaction mixture is refluxed to facilitate the formation of the pyrazine ring.

-

The resulting 2-isobutyl-3-hydroxypyrazine is then extracted from the reaction mixture.

-

-

Methylation:

-

The 2-isobutyl-3-hydroxypyrazine is then methylated to form the final product, this compound. This can be achieved using a methylating agent such as diazomethane or methyl iodide.[5]

-

Modern Analytical Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

Modern analysis of IBMP in complex matrices like wine typically employs headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and requires minimal sample preparation.

Protocol:

-

Sample Preparation: A known volume of the sample (e.g., wine) is placed in a headspace vial. For quantitative analysis, a known amount of a stable isotope-labeled internal standard (e.g., d3-IBMP) is added.[4]

-

HS-SPME: The vial is sealed and heated to a specific temperature to allow the volatile compounds, including IBMP, to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.

-

GC-MS Analysis:

-

Desorption: The SPME fiber is retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

-

Separation: The compounds are separated based on their volatility and interaction with the GC column's stationary phase. A temperature program is used to optimize the separation.

-

Detection and Quantification: The separated compounds are detected by a mass spectrometer. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for IBMP and its internal standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[6]

-

Biosynthesis and Signaling Pathways

The biosynthesis of this compound in plants is a complex process that is not yet fully elucidated. However, a general pathway has been proposed based on studies in various plants, including grapevine.

The biosynthesis is believed to start from the amino acid L-leucine.[7] Through a series of enzymatic reactions, L-leucine is converted into a non-volatile intermediate, 2-hydroxy-3-isobutylpyrazine. The final and well-characterized step is the O-methylation of this intermediate, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), to produce the volatile this compound.[7]

Caption: Proposed biosynthetic pathway of this compound (IBMP).

The analysis of IBMP in a sample matrix typically follows a standardized workflow to ensure accurate and reproducible results.

References

- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]

2-isobutyl-3-methoxypyrazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isobutyl-3-methoxypyrazine (IBMP), a potent aroma compound with significant relevance in the food, beverage, and fragrance industries. This document details its chemical structure, physicochemical properties, natural occurrence, and sensory characteristics. Furthermore, it presents in-depth information on its biosynthesis, chemical synthesis, and analytical methodologies for its detection and quantification. Safety and toxicological data are also summarized. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. The structure consists of a pyrazine ring substituted with an isobutyl group at position 2 and a methoxy group at position 3.

-

IUPAC Name: 2-methoxy-3-(2-methylpropyl)pyrazine[1]

-

Synonyms: IBMP, 2-Methoxy-3-isobutylpyrazine, 3-Isobutyl-2-methoxypyrazine, Galbanum pyrazine[2][3]

-

CAS Number: 24683-00-9[1]

-

Molecular Formula: C₉H₁₄N₂O[1]

-

Molecular Weight: 166.22 g/mol [1]

-

Chemical Structure:

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Potent green bell pepper, earthy, green pea | [2][3][4] |

| Odor Threshold | As low as 2 parts per trillion in water | [3] |

| Density | 0.99 g/mL at 25 °C | |

| Boiling Point | 214-215 °C at 760 mmHg | [4] |

| Refractive Index | n20/D 1.49 | |

| Vapor Pressure | 0.273 mmHg at 25 °C (estimated) | [4] |

| Solubility | Soluble in water (229.6 mg/L at 25 °C), alcohol, and organic solvents | [4][5] |

| logP (o/w) | 2.547 (estimated) | [4] |

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 0.95 (d, 6H), 2.05 (m, 1H), 2.65 (d, 2H), 3.95 (s, 3H), 7.95 (d, 1H), 8.05 (d, 1H) | Inferred from typical pyrazine spectra |

| ¹³C NMR (CDCl₃) | δ (ppm): 22.5, 28.5, 42.0, 52.5, 135.0, 140.0, 150.0, 155.0 | [6] |

| Mass Spectrometry (EI) | Major fragments (m/z): 166 (M+), 151, 124 | [7] |

| Infrared (IR) | Key absorptions (cm⁻¹): ~2960 (C-H stretch), ~1550, 1460 (aromatic C=N, C=C stretch), ~1150 (C-O stretch) | [1] |

Natural Occurrence and Sensory Impact

This compound is a potent naturally occurring aroma compound found in a variety of plants and is a key contributor to the "green" or "vegetative" aroma in many foods and beverages.

-

Green Bell Peppers (Capsicum annuum): It is a character-impact compound responsible for the distinct aroma of green bell peppers.

-

Grapes (Vitis vinifera): Particularly prominent in grape varieties such as Sauvignon Blanc, Cabernet Sauvignon, and Merlot, where it contributes characteristic "herbaceous" or "bell pepper" notes to the resulting wine. Its concentration is influenced by viticultural practices.

-

Other Sources: It has also been reported in coffee, galbanum oil, potato products, peas, lettuce, and sherry.[3]

-

Insect Pheromone: It has been identified as a male-released aggregation pheromone in the leaf beetle Labidostomis lusitanica.[7]

The sensory perception of this compound is mediated by specific olfactory receptors in the nasal epithelium.[8][9][10] Studies have shown that it binds to these receptors with high affinity, leading to its extremely low odor detection threshold.

Biosynthesis

The biosynthesis of this compound in plants, particularly in grapevines, has been the subject of considerable research. The proposed pathway begins with the amino acid L-leucine.

A key step in the pathway is the formation of the non-volatile intermediate 2-hydroxy-3-isobutylpyrazine. The final step is the O-methylation of this intermediate to the volatile this compound, a reaction catalyzed by S-adenosyl-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. In grapevines, specific OMTs, such as VvOMT3, have been identified as having high specificity and efficiency for this reaction. Potential intermediates in the pathway include 2-amino-4-methylpentanamide (AMPA) and 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP).[11]

Proposed biosynthetic pathway of this compound.

Chemical Synthesis

The chemical synthesis of this compound is of interest for its use as a flavor and fragrance standard, as well as for research purposes. A common synthetic route involves the condensation of an α-amino acid amide with a dicarbonyl compound, followed by methylation.[3][12]

Experimental Protocol: Synthesis based on Seifert et al. (1970) with modifications

This protocol describes a two-step synthesis starting from L-leucinamide.

Step 1: Synthesis of 2-Isobutyl-3-hydroxypyrazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-leucinamide hydrochloride in an aqueous solution.

-

Condensation: Add an equimolar amount of glyoxal (40% aqueous solution) to the stirred solution.

-

pH Adjustment: Slowly add a base (e.g., sodium hydroxide solution) to adjust the pH to alkaline conditions (pH 9-10), which facilitates the condensation reaction.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-isobutyl-3-hydroxypyrazine.

Step 2: Methylation to this compound

-

Reaction Setup: Suspend the 2-isobutyl-3-hydroxypyrazine in a suitable solvent (e.g., methanol or dimethylformamide) in a round-bottom flask with a magnetic stirrer.

-

Deprotonation: Add a strong base (e.g., sodium hydride or sodium methoxide) to deprotonate the hydroxyl group.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

General workflow for the chemical synthesis of this compound.

Analytical Methodologies

Due to its extremely low concentration in natural products and its significant sensory impact, highly sensitive and selective analytical methods are required for the quantification of this compound. The most common technique is gas chromatography-mass spectrometry (GC-MS), often preceded by a pre-concentration step.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is widely used for the analysis of this compound in wine and other liquid matrices.

-

Sample Preparation:

-

Place a known volume of the liquid sample (e.g., 10 mL of wine) into a headspace vial (e.g., 20 mL).

-

Add a known amount of a suitable internal standard, such as deuterated this compound (IBMP-d₃), for accurate quantification.

-

Add a salt (e.g., NaCl) to saturation to increase the ionic strength of the sample and enhance the volatility of the analyte.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or autosampler with agitation.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the hot injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to achieve optimal separation (e.g., initial temperature of 40 °C, ramp up to 250 °C).

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of IBMP (e.g., m/z 124, 151, 166) and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

General workflow for the analysis of this compound by HS-SPME-GC-MS.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

-

Acute Oral Toxicity (Rat): LD50 > 5 g/kg.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Sensitization: Not known to be a sensitizer.

It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications

The primary applications of this compound are in the food, beverage, and fragrance industries.

-

Flavoring Agent: Used to impart or enhance green, vegetative, and bell pepper notes in a wide range of food products, including savory snacks, sauces, and processed vegetables. It is also a key component in the flavor profile of many wines.

-

Fragrance Ingredient: Employed in perfumery to create fresh, green, and natural scents.

-

Research Chemical: Used as a standard for analytical method development and in studies of olfaction and flavor chemistry.

-

Illicit Drug Prevention: It has been investigated as a potential additive to pseudoephedrine-containing products to deter its use in the illicit synthesis of methamphetamine.[13]

Conclusion

This compound is a molecule of significant interest due to its potent sensory properties and its role in the flavor and aroma of numerous natural products. A thorough understanding of its chemical and physical properties, biosynthesis, and analytical chemistry is essential for its effective use in various industrial and research applications. This technical guide has provided a comprehensive summary of the current knowledge on this important compound, serving as a valuable resource for professionals in the field.

References

- 1. This compound | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 24683-00-9 [thegoodscentscompany.com]

- 3. 2-Methoxy-3-isobutyl pyrazine | 24683-00-9 [chemicalbook.com]

- 4. This compound, 24683-00-9 [perflavory.com]

- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a specific olfactory receptor for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of an olfactory receptor protein for odorant pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a specific olfactory receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

The Green Aroma: A Technical Guide to the Natural Occurrence of 2-Isobutyl-3-methoxypyrazine in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-3-methoxypyrazine (IBMP) is a potent, naturally occurring aroma compound responsible for the characteristic green, vegetative, and bell pepper notes in a variety of plants and their products. Its extremely low odor threshold, perceptible to the human nose at parts-per-trillion levels, makes it a significant contributor to the sensory profile of numerous foods and beverages.[1][2] Understanding the natural occurrence, biosynthesis, and analytical methodologies for IBMP is crucial for professionals in agriculture, food science, and flavor chemistry. This technical guide provides an in-depth overview of the current scientific knowledge regarding IBMP in the plant kingdom.

Natural Occurrence and Quantitative Data

IBMP has been identified in a range of plant species, where its concentration can vary significantly depending on the plant variety, maturity, and environmental conditions.[2][3] It is a key aroma component in green bell peppers (Capsicum annuum), various grape varieties (Vitis vinifera), peas (Pisum sativum), carrots (Daucus carota), and green beans (Phaseolus vulgaris).[1][2][4]

The following table summarizes the quantitative data on the concentration of this compound found in various plants from scientific literature.

| Plant Species | Cultivar/Variety | Plant Part | Concentration (ng/g or ng/L) | Reference |

| Capsicum annuum | Green Bell Pepper | Pericarp (unripe) | 125 | [5] |

| Capsicum annuum | Green Bell Pepper | Pericarp (ripe) | 15 | [5] |

| Vitis vinifera | Cabernet Sauvignon | Grapes | up to 307 ng/L | [6] |

| Vitis vinifera | Cabernet Sauvignon | Wine | 4.6 - 15.5 ng/L | [7] |

| Vitis vinifera | Sauvignon Blanc | Grapes | High levels reported | [8] |

| Vitis vinifera | Cabernet Franc | Grapes | High levels reported | [6] |

| Vitis vinifera | Merlot noir | Grapes | Presence identified | [6] |

| Pisum sativum | Pea | Prevalent methoxypyrazine | [9] | |

| Daucus carota | Sliced, dried carrot | 0.029 ng/g | [10] | |

| Phaseolus vulgaris | Green Bean | Presence contributes to aroma | [1] |

Biosynthesis of this compound in Plants

The biosynthesis of IBMP in plants is a complex process that is believed to start from the amino acid L-leucine. While not all steps have been fully elucidated, the final and most well-understood step involves the O-methylation of a hydroxypyrazine precursor.

Proposed Biosynthetic Pathway

The proposed pathway begins with the branched-chain amino acid L-leucine. It is hypothesized that L-leucine undergoes a series of reactions to form the key non-volatile intermediate, 2-hydroxy-3-isobutylpyrazine. The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 2-hydroxy-3-isobutylpyrazine, a reaction catalyzed by an S-adenosyl-L-methionine-dependent O-methyltransferase (OMT) enzyme.[11] In grapevines, several OMTs, including VvOMT3, have been identified as key enzymes in this final methylation step.[1][2]

Experimental Protocols

Quantification of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol outlines a general method for the analysis of IBMP in plant matrices.

1. Sample Preparation:

-

Homogenize a known weight of the plant material (e.g., 5-10 g of grape berries or bell pepper tissue) in a suitable buffer or deionized water.

-

For liquid samples like wine or juice, use a defined volume (e.g., 10 mL).

-

Transfer the homogenate or liquid sample to a 20 mL headspace vial.

-

Add a known amount of an internal standard (e.g., deuterated IBMP) for accurate quantification.

-

Add salt (e.g., NaCl, approximately 1.5 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

2. HS-SPME Extraction:

-

Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range volatile analysis.

-

Equilibrate the sample at a constant temperature (e.g., 40-60°C) for a set time (e.g., 10-15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

-

Retract the fiber and immediately inject it into the heated inlet of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes (e.g., for 3-5 minutes).

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Use a temperature program to achieve optimal separation (e.g., initial temperature of 40°C, hold for 2 minutes, ramp at 5°C/minute to 220°C, and hold for 5 minutes).

-

The carrier gas is typically helium at a constant flow rate.

-

Detect and quantify the analytes using a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

In Vivo Stable Isotope Labeling for Biosynthesis Studies

This protocol describes a general approach to trace the biosynthetic pathway of IBMP in plants using stable isotope-labeled precursors.

1. Preparation of Labeled Precursor Solution:

-

Prepare a sterile solution of the stable isotope-labeled precursor, for example, ¹³C- or ²H-labeled L-leucine, in a suitable buffer or plant growth medium. The concentration will depend on the specific plant and experimental setup.

2. Administration of Labeled Precursor:

-

The labeled precursor can be administered to the plant material through various methods:

-

Hydroponic feeding: For whole plants, add the labeled precursor to the hydroponic solution.

-

Direct application: For detached tissues like leaves or grape bunches, the solution can be directly applied to the surface or infused.

-

Inclusion in growth medium: For cell cultures, the labeled precursor is added to the culture medium.

-

3. Incubation and Sampling:

-

Incubate the plant material for a specific period (ranging from hours to days) to allow for the uptake and metabolism of the labeled precursor.

-

Harvest the plant material at different time points and immediately freeze it in liquid nitrogen to stop all metabolic activity.

4. Extraction and Analysis:

-

Extract the metabolites, including IBMP and its potential intermediates, from the plant tissue using a suitable solvent system.

-

Analyze the extracts using a sensitive analytical technique, typically GC-MS or LC-MS, to detect the incorporation of the stable isotope label into IBMP and its precursors. The mass shift in the resulting molecules confirms their biosynthesis from the administered labeled precursor.

Conclusion

This compound is a pivotal aroma compound that significantly influences the sensory characteristics of a wide array of plants. Its natural occurrence and concentration are subject to various factors, making its study essential for quality control and product development in the food and beverage industries. The elucidation of its biosynthetic pathway and the refinement of analytical techniques for its detection and quantification continue to be active areas of research, promising deeper insights into plant metabolism and flavor chemistry.

References

- 1. This compound, 24683-00-9 [thegoodscentscompany.com]

- 2. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis and Analysis of 3-Isobutyl-2-methoxypyrazine in Capsicum annuum (Bell Pepper) Plants [bonndoc.ulb.uni-bonn.de]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. Determination of 2-methoxy-3-alkylpyrazines in carrot products by gas chromatography/nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of 2-Isobutyl-3-Methoxypyrazine in Grapes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 2-isobutyl-3-methoxypyrazine (IBMP), a key aroma compound in grapes responsible for the characteristic "green" or "bell pepper" notes in many wines. Understanding this pathway is crucial for viticulturists and winemakers seeking to manage these aromatic profiles and for researchers interested in the broader field of plant secondary metabolism.

The Biosynthetic Pathway of IBMP

The biosynthesis of IBMP in grapes is a multi-step process that begins with amino acid precursors and culminates in a final methylation step. While the complete enzymatic cascade is still under investigation, significant progress has been made in elucidating the key intermediates and enzymes involved. Two primary pathways have been proposed: the "Amino Acid Amidation Pathway" and the "Amino Acid Condensation Pathway," with mounting evidence supporting the latter.

Proposed Biosynthetic Pathways

Two main hypotheses currently exist for the initial steps of IBMP biosynthesis, both of which converge at the formation of the non-volatile precursor, 2-hydroxy-3-isobutylpyrazine (IBHP).

-

Amino Acid Amidation Pathway: This pathway proposes the amidation of L-leucine to form 2-amino-4-methylpentanamide, which then condenses with a dicarbonyl compound like glyoxal to form IBHP.[1][2]

-

Amino Acid Condensation Pathway: This more strongly supported pathway suggests the condensation of L-leucine and glycine to form a cyclic dipeptide intermediate, 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP).[2][3] Subsequent enzymatic steps, which are not yet fully characterized, would then convert DCIP to IBHP.[2] Experimental evidence has shown that the application of DCIP to grape clusters leads to a significant increase in IBMP concentrations, supporting its role as a key intermediate.[3]

The Final Methylation Step

The final and well-characterized step in IBMP biosynthesis is the O-methylation of IBHP. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[4][5] In Vitis vinifera, two specific OMTs, VvOMT3 and VvOMT4 , have been identified as the key enzymes responsible for this conversion.[4][5] VvOMT3, in particular, has been shown to be highly specific and efficient in methylating IBHP to form the volatile IBMP.[4][5]

The following diagram illustrates the proposed "Amino Acid Condensation Pathway" for IBMP biosynthesis.

References

- 1. hort [journals.ashs.org]

- 2. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of 3-Isobutyl-2-Methoxypyrazine (IBMP) Production in Vitis vinifera: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-isobutyl-2-methoxypyrazine (IBMP) is a potent aroma compound found in Vitis vinifera (grapevine) that imparts characteristic "green" or "vegetative" notes to wine. While desirable in some varietals at low concentrations, excessive IBMP is often considered a quality defect. The biosynthesis of IBMP is a complex process influenced by genetic factors, environmental conditions, and viticultural practices. This technical guide provides an in-depth overview of the genetic regulation of IBMP production in grapevine, with a focus on the key enzymatic steps and regulatory networks. It includes a summary of quantitative data, detailed experimental protocols for IBMP analysis and gene expression studies, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction

Methoxypyrazines (MPs) are a class of nitrogen-containing heterocyclic compounds that contribute significantly to the aroma profile of many plants, including Vitis vinifera.[1] The most prominent MP in grapes is 3-isobutyl-2-methoxypyrazine (IBMP), known for its distinct bell pepper or herbaceous aroma.[1] The sensory detection threshold for IBMP is remarkably low, in the range of 1-16 nanograms per liter (ng/L) in wine, making its concentration a critical factor in wine quality.[1][2]

The accumulation of IBMP in grape berries is a dynamic process, with concentrations peaking before veraison (the onset of ripening) and generally decreasing as the berries mature.[2] This process is tightly regulated at the genetic level, primarily through the action of O-methyltransferase (OMT) enzymes, and is heavily influenced by environmental cues such as light and temperature, as well as by viticultural practices like leaf removal and irrigation management.[3] Understanding the molecular mechanisms that govern IBMP biosynthesis is crucial for developing strategies to manage its concentration in grapes and, consequently, in wine.

The IBMP Biosynthetic Pathway

The complete biosynthetic pathway of IBMP in Vitis vinifera is not yet fully elucidated, but significant progress has been made in identifying the key precursors and the final enzymatic step. The proposed pathway begins with amino acids and culminates in the O-methylation of a hydroxypyrazine precursor.

Precursors

It is hypothesized that the biosynthesis of IBMP originates from the amino acid L-leucine. One proposed pathway suggests the amidation of L-leucine to form 2-amino-4-methylpentanamide (AMPA), which then condenses with a dicarbonyl compound like glyoxal or methylglyoxal to form 3-isobutyl-2-hydroxypyrazine (IBHP). Another hypothesis posits the condensation of leucine and glycine to form a cyclic dipeptide, 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is then converted to IBHP.

The Role of O-Methyltransferases (OMTs)

The final and rate-limiting step in IBMP biosynthesis is the methylation of IBHP, a reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). In Vitis vinifera, a family of VvOMT genes has been identified, with four members—VvOMT1, VvOMT2, VvOMT3, and VvOMT4—implicated in methoxypyrazine biosynthesis.

Kinetic studies of the recombinant VvOMT enzymes have revealed differences in their substrate affinity and catalytic efficiency. VvOMT3 has been identified as the key gene in IBMP biosynthesis due to its high specificity and efficiency in methylating IBHP. While VvOMT1 and VvOMT2 also exhibit activity towards hydroxypyrazine substrates, their catalytic efficiency is generally lower than that of VvOMT3. The precise role of VvOMT4 is still under investigation, but it is also believed to be involved in the methylation process.

The expression of these VvOMT genes is spatially and temporally regulated, with the highest expression levels observed in the berry skins and leaves before veraison, which correlates with the period of maximum IBMP accumulation.

Figure 1: Proposed biosynthetic pathway of IBMP in Vitis vinifera.

Data Presentation

The concentration of IBMP in grape berries is highly variable and depends on the grape variety, environmental conditions, and viticultural practices. The following tables summarize quantitative data from various studies.

Table 1: IBMP Concentration in Different Vitis vinifera Cultivars at Harvest

| Cultivar | IBMP Concentration (ng/L) | Region/Year | Reference |

| Cabernet Sauvignon | 13.05 | Helan Mountain, China (2018) | [1] |

| Marselan | 5.93 (SBMP) | Helan Mountain, China (2019) | [1] |

| Merlot | > Sensory Threshold | Helan Mountain, China | [1] |

| Malbec | > Sensory Threshold | Helan Mountain, China | [1] |

| Pinot Noir | < Sensory Threshold | Helan Mountain, China | [1] |

| Petit Verdot | < Sensory Threshold | Helan Mountain, China | [1] |

| Fer | Up to 110 | Marcillac, France |

Note: Sensory thresholds for IBMP in red wine are typically in the range of 10-16 ng/L.[3]

Table 2: Effect of Viticultural Practices on IBMP Concentration in Cabernet Sauvignon Berries

| Viticultural Practice | IBMP Concentration (ng/L) | % Change vs. Control | Reference |

| Light Exposure | |||

| Sun Exposed (Pre-veraison) | ~15 | -15% vs. Shade | [3] |

| Shaded (Pre-veraison) | ~22 | Control | [3] |

| Shaded + LED (Pre-veraison) | ~18 | -18% vs. Shade | [3] |

| Leaf Removal | |||

| Early Leaf Removal | Not specified | -34% to -88% | |

| Irrigation | |||

| Deficit Irrigation | Not specified | -67% | |

| Harvest Time | |||

| Delayed Harvest | Below detection level | Significant decrease |

Experimental Protocols

Accurate quantification of IBMP and the expression of related genes are essential for research in this field. The following sections provide detailed methodologies for these key experiments.

Quantification of IBMP by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described in the literature for the analysis of IBMP in grape berries.[4]

4.1.1. Sample Preparation and Extraction

-

Freeze approximately 15 g of whole grape berries in liquid nitrogen.

-

Grind the frozen berries into a fine powder.

-

Transfer the powder to a 50 mL centrifuge tube.

-

Add 5.0 mL of a 2 mM sodium fluoride (NaF) solution to inhibit enzymatic activity.

-

Homogenize the mixture using a vortex mixer until a smooth suspension is obtained. Maintain the temperature below 2°C during this process.

-

Centrifuge the suspension at 8000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

4.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Place 5 mL of the supernatant into a 20 mL headspace vial.

-

Add 2.0 g of sodium chloride (NaCl) to enhance the release of volatile compounds.

-

Add an internal standard (e.g., 4-methyl-2-pentanol).

-

Seal the vial and incubate at 40°C for 15 minutes with agitation.

-

Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

4.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 7000D MS or equivalent.

-

Column: DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm).[4]

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 10 min.

-

Ramp to 100°C at 10°C/min.

-

Ramp to 140°C at 3°C/min.

-

Ramp to 230°C at 25°C/min, hold for 3 min.[4]

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MSD Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions at m/z 94 and 124 for IBMP, with m/z 124 used for quantification.[4]

4.1.4. Quantification

-

Prepare a standard curve using a certified IBMP standard diluted in a matrix similar to the grape juice samples (e.g., a model wine solution or IBMP-free grape juice).

-

Calculate the concentration of IBMP in the samples based on the peak area of the quantification ion (m/z 124) relative to the internal standard and the standard curve.

Figure 2: Experimental workflow for IBMP quantification by GC-MS.

Gene Expression Analysis of VvOMTs by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general framework for analyzing the expression of VvOMT genes in grape tissues.

4.2.1. Tissue Sampling and RNA Extraction

-

Collect grape tissues of interest (e.g., berry skins, leaves) at specific developmental stages.

-

Immediately freeze the tissues in liquid nitrogen to preserve RNA integrity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercially available plant RNA extraction kit or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

4.2.2. cDNA Synthesis

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

-

Dilute the resulting cDNA to a working concentration (e.g., 1:10) with nuclease-free water.

4.2.3. qRT-PCR

-

Real-Time PCR System: Any standard real-time PCR instrument.

-

Reaction Mixture:

-

SYBR Green-based master mix

-

Forward and reverse primers for the target VvOMT genes and reference genes (see Table 3)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Primer Design: Design primers to amplify a product of 100-200 bp with a melting temperature of ~60°C. Validate primer efficiency through a standard curve analysis.

-

Cycling Conditions:

-

Initial denaturation: 95°C for 5-10 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 1 min.

-

-

Melting curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the geometric mean of the Ct values of two or more stable reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Table 3: Example Primer Sequences for VvOMT Gene Expression Analysis

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| VvOMT1 | GCTTCATCGTCAAGTTCCACTT | TGGTTGCTTGGAAGAGTCATAA |

| VvOMT3 | CTTCTTCGTCGTCGTCGTCT | GTTGCTTGGAAGAGTCATAGGA |

| VvActin (Reference) | GGTATTGTGTTGGACTCTGGTGAT | ACCTGTTCAGTCAGGAGATACCA |

| VvGAPDH (Reference) | GTTGGTGCCAAGCGTGTTAT | CCTTGGAAGAGCTCAGGAATGT |

Note: Primer sequences should be validated for specificity and efficiency before use.

References

- 1. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hort [journals.ashs.org]

- 4. GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest - PMC [pmc.ncbi.nlm.nih.gov]

2-isobutyl-3-methoxypyrazine sensory threshold in water and wine

An In-depth Technical Guide on the Sensory Threshold of 2-isobutyl-3-methoxypyrazine (IBMP) in Water and Wine

Introduction

This compound (IBMP) is a potent, naturally occurring aromatic compound renowned for its distinct "green" or "vegetative" aromas, most notably that of green bell pepper.[1][2][3] It is a key flavor and aroma component in various foods and beverages, including wine.[2] In viticulture and enology, IBMP is a significant contributor to the varietal character of grapes such as Cabernet Sauvignon, Sauvignon Blanc, and Merlot.[2] While desirable at low concentrations, excessive levels of IBMP can be perceived as a defect, imparting an undesirable herbaceous or unripe quality to the wine.[1][4] Consequently, understanding the sensory threshold of IBMP—the minimum concentration at which it can be detected or recognized—is of paramount importance for researchers, scientists, and wine industry professionals.[5] This guide provides a comprehensive overview of the sensory thresholds of IBMP in both water and wine, details the experimental protocols for their determination, and illustrates the relevant workflows.

Data Presentation: Sensory Thresholds of IBMP

The sensory threshold of an aroma compound is not a single, fixed value but is influenced by the matrix in which it is perceived and the sensitivity of the individual taster.[1][6] Generally, two types of thresholds are determined: the detection threshold (the minimum concentration at which a stimulus is detected) and the recognition threshold (the minimum concentration at which the stimulus is correctly identified).[7] The following tables summarize the reported sensory thresholds for IBMP in water and various wine matrices.

Table 1: Sensory Threshold of this compound in Water

| Threshold Type | Concentration (ng/L) | Reference |

| Detection | 2 | [1][8] |

| Recognition | 2 | [9] |

| Olfactory Perception | <1 | [10] |

Table 2: Sensory Threshold of this compound in Wine

| Wine Type | Threshold Type | Concentration (ng/L) | Reference |

| White Wine | Detection/Recognition | 1-6 | [1][11] |

| Sauvignon Blanc | Best Estimate Threshold | 5.5 | |

| Red Wine | Detection/Recognition | 10-16 | [1][3][11] |

| Bordeaux-type Red Wine | Detection | 15 | [8] |

| Fer | Best Estimate Threshold | 16.8 | |

| General Wine Matrix | Detection/Recognition | 1-16 | [4] |

| General Wine Matrix | Sensory Threshold | 6-15 | [12] |

Note: ng/L is equivalent to parts per trillion (ppt).

The data clearly indicates that the sensory threshold for IBMP is significantly lower in water compared to wine. The more complex matrix of wine, particularly red wine, is thought to have a masking effect, leading to higher sensory thresholds.[5]

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds for potent aroma compounds like IBMP requires rigorous and standardized methodologies. The most widely accepted protocol is the American Society for Testing and Materials (ASTM) Standard E679-04, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Method of Limits."[5]

Panelist Selection and Training

A critical component of sensory analysis is the selection and training of a sensory panel.[2][5]

-

Selection: Panelists are screened for their sensory acuity and ability to consistently detect and describe the aroma of interest.

-

Training: A small panel, typically consisting of 8-12 individuals, undergoes extensive training.[2] This involves familiarizing them with the specific aroma of IBMP using reference standards. The panel collaboratively develops a lexicon of descriptive terms to ensure consistent evaluation.[2]

Ascending Forced-Choice (AFC) Method

The 3-Alternative Forced-Choice (3-AFC) test is a common implementation of the AFC method.[2]

Materials:

-

A series of IBMP solutions with increasing concentrations.

-

Control samples (the matrix, i.e., water or a base wine, without added IBMP).

-

Sensory evaluation booths with controlled lighting and ventilation.

-

Sample cups labeled with random three-digit codes to blind the panelists.[2]

Procedure:

-

Sample Preparation: A stock solution of IBMP is prepared and then serially diluted to create a range of concentrations. For wine threshold determination, a neutral base wine with low background aroma is used as the matrix.

-

Presentation: Panelists are presented with sets of three samples at each concentration level. Two of the samples are the control, and one is the "spiked" sample containing IBMP.[5] The order of presentation is randomized for each panelist and each concentration level.

-

Evaluation: Panelists are instructed to smell each sample and identify the "odd" or different sample in each set.[5]

-

Data Collection: The number of correct identifications at each concentration is recorded for each panelist. The presentation of samples proceeds from the lowest to the highest concentration.

Data Analysis

The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration at which they failed to correctly identify the odd sample and the next higher concentration where they were successful. The group threshold is then determined by averaging the individual thresholds.[13]

Mandatory Visualizations

Experimental Workflow for Sensory Threshold Determination

Caption: Workflow for determining the sensory threshold of IBMP.

Olfactory Signaling Pathway for Aroma Perception

Caption: Simplified diagram of the olfactory signaling pathway.

References

- 1. tdx.cat [tdx.cat]

- 2. benchchem.com [benchchem.com]

- 3. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 4. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enology.fst.vt.edu [enology.fst.vt.edu]

- 8. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ETS Labs [etslabs.com]

- 13. agraria.com.br [agraria.com.br]

The Role of 2-Isobutyl-3-methoxypyrazine (IBMP) as an Insect Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutyl-3-methoxypyrazine (IBMP) is a potent, naturally occurring volatile organic compound recognized for its distinct bell pepper aroma. Beyond its well-documented role in the flavor and aroma chemistry of certain foods and wines, IBMP serves as a critical semiochemical in the insect world, mediating intraspecific communication as a pheromone. This technical guide provides an in-depth analysis of the function of IBMP as an insect pheromone, with a primary focus on its role as an aggregation cue. We present detailed experimental methodologies, quantitative behavioral and electrophysiological data, and a review of the underlying olfactory signaling pathways. This document is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction

Semiochemicals are chemical signals that mediate interactions between organisms.[1] They are broadly categorized into pheromones, which facilitate intraspecific communication, and allelochemicals, which mediate interspecific interactions.[1] Pheromones are further classified based on the behavioral response they elicit, such as aggregation, alarm, or sex attraction.[1] The identification and synthesis of insect pheromones have become cornerstone tools in integrated pest management (IPM) programs, offering species-specific and environmentally benign methods for monitoring and controlling pest populations.[2][3][4]

This compound (IBMP) is a methoxypyrazine that has been identified as a key semiochemical for several insect species. While it can act as an allomone (a defensive chemical) in some insects, its role as an aggregation pheromone is of significant interest for its potential application in pest management.[5] This guide will focus on the scientific evidence supporting the role of IBMP as an insect pheromone, detailing the experimental approaches used to elucidate its function and presenting the quantitative data that substantiates its activity.

IBMP as an Aggregation Pheromone in Labidostomis lusitanica

The leaf beetle, Labidostomis lusitanica, is recognized as a significant pest of pistachio (Pistacia vera) crops.[1][6] Field observations have noted the formation of aggregations containing both male and female beetles on pistachio leaves, suggesting the involvement of a chemical attractant.[5][7]

Recent research has provided strong evidence that IBMP, released exclusively by male L. lusitanica, acts as an aggregation pheromone, attracting both sexes.[1][5]

Experimental Evidence

The initial step in identifying a pheromone involves collecting and analyzing the volatile compounds released by the insect.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

-

Insect Preparation: Twenty male or female L. lusitanica beetles were placed in a 40 mL screw-cap vial.

-

Volatile Collection: A Solid-Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane coating) was exposed to the headspace of the vial for 6 hours at room temperature.[1] This non-lethal method allows for the collection of naturally released volatiles.[8]

-

Chemical Analysis: The SPME fiber was then inserted into the injection port of a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) for thermal desorption and analysis.[1]

-

Compound Identification: The chemical components were separated by the GC and identified by their mass spectra, which were compared to a known standard of IBMP and a spectral library (e.g., NIST).[1]

Results: These analyses revealed the presence of this compound exclusively in the headspace of male beetles.[1][5]

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a specific odorant, providing a direct measure of olfactory detection.[9][10]

Experimental Protocol: Electroantennography (EAG)

-

Antenna Preparation: An antenna was excised from a cold-anesthetized male or female L. lusitanica. The last two antennomeres were removed, and the antenna was mounted between two electrodes using a conductive gel.[1]

-

Stimulus Delivery: A filter paper loaded with a specific dose of synthetic IBMP (dissolved in a solvent like hexane) was placed inside a Pasteur pipette. A purified air stream was passed through the pipette, delivering the odor puff to the antennal preparation.[1]

-

Data Recording: The voltage changes across the antenna in response to the stimulus were amplified and recorded. The amplitude of the EAG response is indicative of the strength of the olfactory stimulation.[1]

Quantitative Data:

The following table summarizes the mean EAG responses of L. lusitanica to varying doses of IBMP.

| IBMP Dose (µg) | Mean EAG Response (mV) - Male (n=8-10) | Mean EAG Response (mV) - Female (n=8-10) |

| 1 | -0.25 ± 0.04 | -0.45 ± 0.06 |

| 10 | -0.55 ± 0.07 | -0.80 ± 0.10 |

| 100 | -0.90 ± 0.12 | -1.20 ± 0.15 |

Data adapted from López et al. (2023).[1]

Observations: Both male and female L. lusitanica antennae responded to IBMP in a dose-dependent manner, with females exhibiting a significantly higher response than males.[1][5] This heightened sensitivity in females is common in insects where males release a pheromone to attract females.

Behavioral bioassays are essential to determine if the detection of a chemical translates into a behavioral action, such as attraction.

Experimental Protocol: Dual-Choice Olfactometer Bioassay

-

Apparatus: A Y-tube or a four-arm olfactometer is commonly used.[11] For L. lusitanica, a dual-choice (two-arm) olfactometer was employed.[1] This apparatus allows the insect to choose between two air streams, one carrying the test odor and the other a control (e.g., solvent only).

-

Procedure: A single beetle was released at the base of the olfactometer. A positive response was recorded if the insect walked a set distance into one of the arms.[1] The position of the treatment and control arms is typically rotated to avoid positional bias.[12]

-

Statistical Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test, such as the Chi-square goodness-of-fit test, to determine if the observed choice is significantly different from a random 50:50 distribution.[1][2][11]

Quantitative Data:

The following table summarizes the behavioral choices of L. lusitanica in a dual-choice olfactometer.

| IBMP Dose (µg) | Sex | Number Tested | Number Choosing IBMP Arm | Number Choosing Control Arm | % Attraction | p-value |

| 0.1 | Male | 50 | 34 | 16 | 68% | 0.04 |

| 1 | Male | 50 | 30 | 20 | 60% | > 0.05 |

| 10 | Male | 50 | 18 | 32 | 36% | 0.05 (aversive) |

| 0.1 | Female | 50 | 32 | 18 | 64% | < 0.05 |

| 1 | Female | 50 | 35 | 15 | 70% | < 0.01 |

| 10 | Female | 50 | 28 | 22 | 56% | > 0.05 |

Data adapted from López et al. (2023).[1][2]

Observations: Both males and females showed a significant attraction to the 0.1 µg dose of IBMP.[1][2] Interestingly, a high dose of 10 µg elicited an aversive response in males.[1][2] This dose-dependent response is a common phenomenon in insect chemical communication.

IBMP in Lady Beetles (Coccinellidae)

Methoxypyrazines, including IBMP, are also known to be produced by various species of lady beetles, such as the seven-spotted lady beetle (Coccinella septempunctata) and the multicolored Asian lady beetle (Harmonia axyridis).[13][14] In these species, IBMP is believed to have a dual role, acting as both a defensive allomone and an aggregation pheromone, particularly during overwintering.[15] While the pheromonal role is supported by behavioral observations, detailed quantitative data from electrophysiological and olfactometer studies specifically for IBMP in these species is less readily available in the literature compared to that for L. lusitanica.

Olfactory Signaling Pathway of IBMP

The detection of volatile compounds like IBMP begins at the insect's antenna, where olfactory sensory neurons (OSNs) are housed within specialized hair-like structures called sensilla.[16][17] The molecular mechanisms of insect olfaction are complex and involve several families of receptor proteins.

General Insect Olfactory Signaling:

-

Odorant Binding Proteins (OBPs): As volatile molecules enter the sensillum lymph, they are often bound by OBPs, which are thought to solubilize the hydrophobic odorants and transport them to the olfactory receptors on the dendritic membrane of the OSNs.[18]

-

Olfactory Receptors (ORs): Insects possess a large and diverse family of ORs. These are not G-protein coupled receptors (GPCRs) as in vertebrates, but rather are ligand-gated ion channels.[18][19] An insect OR is typically a heteromer composed of a specific, ligand-binding subunit (OrX) and a conserved co-receptor (Orco).[16][18] Binding of the odorant to the OrX subunit is thought to directly open the ion channel, leading to depolarization of the neuron and the generation of an action potential.

-

Ionotropic Receptors (IRs): Another family of olfactory receptors in insects are the IRs, which are related to ionotropic glutamate receptors.[20][21][22] These also function as ligand-gated ion channels and are typically involved in the detection of acids and amines.[18]

-

Signal Transduction to the Brain: The action potentials generated in the OSNs are transmitted to the antennal lobe of the insect brain. Neurons expressing the same type of olfactory receptor typically converge on the same glomerulus in the antennal lobe, creating a specific pattern of activation that is interpreted by the brain as a particular scent.[16]

While the specific olfactory receptor that binds IBMP in L. lusitanica or other insects has not yet been definitively identified, the dose-dependent EAG responses strongly suggest the involvement of a specific receptor-mediated signaling pathway. Future research will likely focus on deorphanizing the specific OrX or IR responsible for IBMP detection.

Visualizations

Experimental Workflow for IBMP Pheromone Identification

Caption: Workflow for the identification and validation of IBMP as a pheromone.

Proposed Olfactory Signaling Pathway for IBMP

Caption: Proposed mechanism for IBMP detection and signal transduction in insects.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as an aggregation pheromone in the leaf beetle Labidostomis lusitanica. The detailed experimental data from GC-MS, EAG, and behavioral bioassays provide a robust model for understanding the chemical ecology of this pest species. The dual function of IBMP as both a pheromone and an allomone in some Coccinellidae species highlights the fascinating evolutionary plasticity of chemical signals in insects.

For drug development professionals and those in the pest management industry, these findings offer a promising avenue for the development of IBMP-based lures for monitoring and mass trapping of L. lusitanica and potentially other pest species that utilize this semiochemical.

Future research should focus on:

-

Receptor Identification: Elucidating the specific olfactory receptor(s) that bind to IBMP in responsive insects. This could be achieved through techniques such as heterologous expression of candidate receptors in cell lines or Xenopus oocytes, followed by electrophysiological screening.

-

Field Trials: Validating the efficacy of synthetic IBMP lures in field settings to determine optimal dosages and trap designs for pest monitoring and control.

-

Synergists and Antagonists: Investigating the presence of other compounds in the insect's volatile profile that may act as synergists or antagonists to the pheromonal effect of IBMP.

-

Biosynthesis: Understanding the biosynthetic pathway of IBMP in insects could provide novel targets for disrupting pheromone production.

This technical guide serves as a foundational resource, and it is anticipated that continued research in this area will further refine our understanding of IBMP's role in insect communication and enhance its application in sustainable agriculture.

References

- 1. Laboratory Evidence of this compound as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. G protein coupled receptors as targets for next generation pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G-Protein Coupled Receptors (GPCRs) in Insects-A Potential Target for New Insecticide Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sdbonline.org [sdbonline.org]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. Statistical inference for olfactometer data [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantifying microplastic ingestion, degradation and excretion in insects using fluorescent plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 12. Pheromones and Semiochemicals of Harmonia axyridis (Coleoptera: Coccinellidae), the Asian ladybird beetle [pherobase.com]

- 13. The multicolored Asian lady beetle, Harmonia axyridis: A review of its biology, uses in biological control, and non-target impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression [frontiersin.org]

- 17. kspublisher.com [kspublisher.com]

- 18. mdpi.com [mdpi.com]

- 19. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 20. Frontiers | The Structure and Function of Ionotropic Receptors in Drosophila [frontiersin.org]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Isobutyl-3-methoxypyrazine: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of 2-isobutyl-3-methoxypyrazine. This document details established chemical synthesis methodologies, including reaction protocols and comparative data, alongside insights into its biosynthetic pathway. Analytical techniques for characterization and quality control are also presented.

Introduction

This compound (IBMP) is a potent, naturally occurring aromatic compound responsible for the characteristic green, bell pepper aroma in many plants, including grapes, and some insects where it can act as a semiochemical.[1][2] Its extremely low odor threshold makes it a significant molecule in the flavor and fragrance industries.[3] In research, it serves as a model odorant for studies on olfaction and as a valuable building block in the synthesis of more complex molecules.[1][4] This guide focuses on the practical synthesis of IBMP for research applications.

Physicochemical and Spectroscopic Data

A summary of the key physical properties and spectroscopic data for this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄N₂O | [5][6] |

| Molecular Weight | 166.22 g/mol | [6] |

| CAS Number | 24683-00-9 | [5] |

| Appearance | Colorless to slightly yellow liquid | [5][7] |

| Odor | Green bell pepper, earthy | [1][3] |

| Boiling Point | 213 - 215 °C | [7] |

| Density | 0.99 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.49 | [4] |

| Solubility | Soluble in organic solvents and oils; sparingly soluble in water | [5] |

| Key Mass Spec Fragments (m/z) | 166 (M+), 151, 124 | [2][5] |

Chemical Synthesis of this compound

Two primary routes for the chemical synthesis of this compound are prevalent in the literature. The first is a classical approach based on the work of Seifert et al. (1970), which has been optimized for improved yields. The second involves the condensation of an α,β-dicarbonyl compound with a diamine.

Method 1: Modified Seifert Synthesis

This widely cited method involves a three-step process starting from L-leucine. Recent modifications have led to milder reaction conditions and improved overall yields of approximately 50%.[8][9]

The overall synthetic pathway is as follows:

References

- 1. agilent.com [agilent.com]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 5. Laboratory Evidence of this compound as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) [mdpi.com]